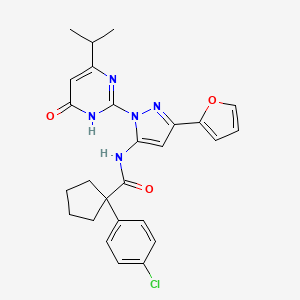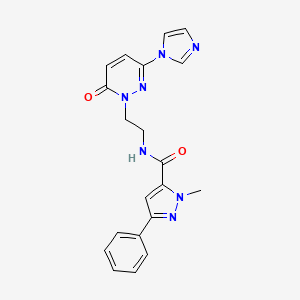![molecular formula C21H30N2O2 B2469925 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea CAS No. 1797878-91-1](/img/structure/B2469925.png)
1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea” is a chemical compound . It’s a functionalized thiourea with an adamantyl and phenyl substituents attached to the two nitrogen atoms . The molecules packing in the crystal structure is stabilized via one intermolecular hydrogen bond .
Synthesis Analysis
The synthesis of N-(Adamantan-1-yl)amides, which could be a similar process to the synthesis of the compound , has been achieved in 70–90% yield by the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Molecular Structure Analysis
The crystal structure of a similar compound, 1-(adamantan-1-yl)-3-phenylthiourea, has been studied . The crystal structure is orthorhombic, Pbca (no. 61), with a = 12.0579 (7) Å, b = 11.12133 (5) Å, c = 21.9741 (13) Å, V = 2946.7 (3) Å 3, Z = 8 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(adamantan-1-yl)-3-phenylthiourea, have been studied . The crystal is colorless, block, size 0.256×0.263×0.398 mm . The wavelength of Mo Kα radiation is 0.71073 Å .Wissenschaftliche Forschungsanwendungen
- Details : The Strecker reaction is a versatile method for synthesizing α-amino nitriles, which are important intermediates in pharmaceutical and agrochemical synthesis. By promoting enantioselectivity, 1-Adamantanamine enhances the efficiency of this reaction .
- Details : Adamantane is a unique cage-like hydrocarbon structure found in antiviral drugs like amantadine hydrochloride . By modifying the adamantane core, scientists can design novel compounds with diverse properties .
- Details : It has been investigated for its potential to inhibit viral replication, particularly against influenza A viruses. Its mechanism of action involves interfering with viral uncoating and membrane fusion .
- Details : Although not widely used, it has shown some promise due to its ability to enhance dopamine release and modulate neurotransmitter systems. However, more research is needed to establish its clinical efficacy .
- Details : By combining pyridinyl, adamantyl, and benzoyl moieties, they synthesized 1-(adamantan-1-yl)ethanone oxime esters. These compounds exhibit antifungal activity and could serve as leads for further drug development .
- Details : Sigma-Aldrich provides this compound to early discovery researchers. However, analytical data is not available, and buyers assume responsibility for confirming product identity and purity .
Catalyst in Enantioselective Strecker Reaction
Synthesis of Adamantane Derivatives
Antiviral Agent
Antiparkinsonian Properties
Design of Novel Antifungal Compounds
Rare and Unique Chemical Research
Zukünftige Richtungen
The adamantane nucleus represents an important structural motif in several biologically and pharmaceutically active drugs . Several adamantane-based drugs are currently used as efficient medications against influenza viral infections, malaria infections, central nervous disorders, hyperglycaemia, and drug-resistant TB strain infections . This suggests that “1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea” and similar compounds could have potential applications in the development of new drugs.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-14-5-3-4-6-18(14)19(25-2)13-22-20(24)23-21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,15-17,19H,7-13H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYSMEUAAVCOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

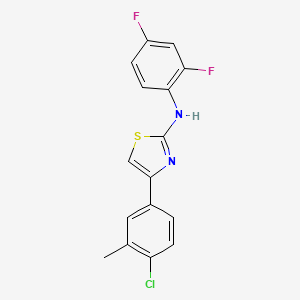
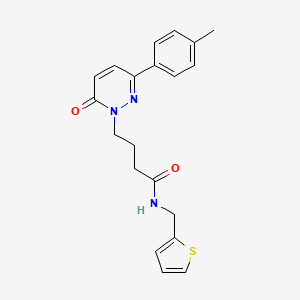
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride](/img/structure/B2469847.png)
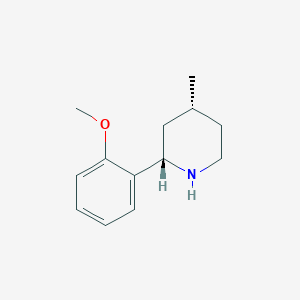

![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)
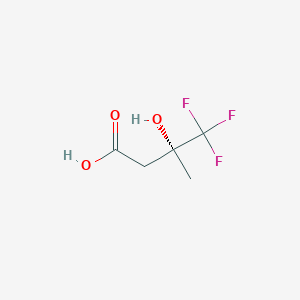
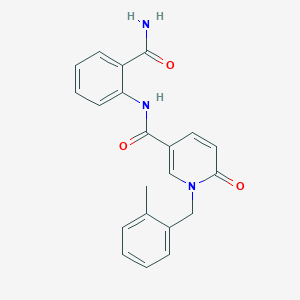
![methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2469857.png)
![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2469859.png)
